Cyclopentyl 4-aminobutanoate
Description
Contextualization within Aminobutanoate Chemistry and Cyclopentane (B165970) Scaffolds
The 4-aminobutanoate structure is the core of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian central nervous system. tandfonline.comfrontiersin.org The concentration of GABA in the brain is estimated to be about 1,000 times that of classic monoamine neurotransmitters, and it is used by over a third of brain neurons for synaptic communication. tandfonline.com Consequently, molecules that can modulate the GABAergic system have been a major focus of pharmaceutical research for conditions like anxiety, epilepsy, and sleep disorders. tandfonline.com Esterification of the carboxylic acid group of GABA, as seen in Cyclopentyl 4-aminobutanoate, is a common strategy in medicinal chemistry to modify a drug's physicochemical properties, such as lipophilicity, which can influence its absorption and distribution.
The cyclopentane ring is a versatile and valuable scaffold in medicinal chemistry. researchgate.net Though historically considered synthetically challenging, modern methods have made complex cyclopentanoid structures more accessible. researchgate.net The cyclopentane motif is found in numerous bioactive natural products and successful pharmaceutical agents. researchgate.netresearchgate.net Its inclusion in a molecule can introduce conformational rigidity, which can improve binding affinity to biological targets, enhance selectivity, and increase metabolic stability. nih.gov The 1,3-disubstituted cyclopentane framework, in particular, is a common motif in drug candidates. nih.govacs.org Therefore, the combination of an aminobutanoate core with a cyclopentane scaffold in this compound represents a logical fusion of two pharmacologically relevant building blocks.
Historical Perspective of Relevant Structural Classes in Research
Research into GABAergic drugs has a rich history spanning over half a century. tandfonline.comnih.gov GABA was first discovered in the brain in 1950 and was identified as an inhibitory neurotransmitter in 1967. nih.gov This discovery spurred extensive research, leading to the development of major drug classes like the benzodiazepines in the 1960s. nih.gov
The subsequent decades saw the elucidation of different GABA receptor subtypes (GABA(A), GABA(B), and GABA(C)) and their functions, opening new avenues for targeted drug design. nih.gov Key milestones include the discovery of the GABA(B) receptor in 1980 and the cloning of the various receptor subtypes starting in the late 1980s. nih.gov This led to the development of drugs that act through different mechanisms, such as GABA transporter inhibitors (e.g., tiagabine) and GABA aminotransferase inhibitors (e.g., vigabatrin). nih.gov The history of GABA-related research demonstrates a continuous effort to refine the pharmacological tools used to interact with this critical neurotransmitter system.
Overview of Research Trajectories for Analogous Compounds
The research trajectory for compounds analogous to this compound has largely followed two paths: modification of the GABA backbone and exploration of cyclic scaffolds.
GABA Analogs and Esters: A primary research goal has been to create GABA analogs with improved ability to cross the blood-brain barrier, as GABA itself does so poorly. This has led to the development of drugs like gabapentin (B195806) and pregabalin. nih.gov Another strategy involves creating prodrugs by esterifying GABA's carboxylic acid. For example, methyl 4-aminobutanoate and other simple esters have been studied as biochemical reagents and potential precursors to GABA. medchemexpress.comsigmaaldrich.com Research in this area focuses on how different ester groups affect hydrolysis rates, distribution, and ultimately, the delivery of GABA or the active compound to its target.
Cyclopentane-Containing Molecules: Research into cyclopentane-based molecules has focused on leveraging the ring's conformational properties. researchgate.net Studies have shown that incorporating a cyclopentane ring can lead to potent antagonists for various receptors, such as the human NK1 receptor. researchgate.net A key strategy in this area is "conformational rigidification," where a flexible molecule is locked into a more defined shape by a cyclic structure like cyclopentane, which can lead to increased potency and selectivity. nih.govrsc.org Researchers have systematically explored different substitution patterns on the cyclopentane ring to optimize biological activity. acs.org
Rationale for Advanced Investigation of this compound
The rationale for investigating this compound stems from the synergistic potential of its two core components. The 4-aminobutanoate moiety provides a clear link to the well-established and therapeutically important GABAergic system. The cyclopentyl ester group offers a means to modulate the compound's properties in several potentially beneficial ways:
Improved Pharmacokinetics: The lipophilic nature of the cyclopentyl group could enhance the molecule's ability to cross biological membranes, including the blood-brain barrier, a significant hurdle for GABA itself.
Conformational Constraint: The cyclopentane ring imposes a degree of structural rigidity that is absent in simple alkyl esters of GABA. This constraint could lead to a more specific interaction with GABA receptors or related enzymes, potentially increasing potency and reducing off-target effects. nih.gov
Novelty as a Scaffold: The combination represents a unique chemical space at the intersection of GABA analogs and cyclopentane-based drugs. Exploring such novel scaffolds is crucial for discovering new lead compounds in drug development. researchgate.netacs.org
Chemical and Physical Properties
Below are the compiled properties for this compound and its hydrochloride salt.
Table 1: Properties of this compound Data sourced from PubChem and other chemical databases.
| Property | Value |
| CAS Number | 1249389-66-9 |
| Molecular Formula | C₉H₁₇NO₂ |
| Molecular Weight | 171.24 g/mol |
| Boiling Point (Predicted) | 258.5 ± 23.0 °C |
| Density (Predicted) | 1.02 ± 0.1 g/cm³ |
| pKa (Predicted) | 9.57 ± 0.10 |
Table 2: Properties of this compound Hydrochloride Data sourced from PubChem and other chemical databases.
| Property | Value |
| CAS Number | 1311314-76-7 |
| Molecular Formula | C₉H₁₈ClNO₂ |
| Molecular Weight | 207.70 g/mol |
| LogP (Predicted) | 0.88 |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 2 |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H17NO2 |
|---|---|
Molecular Weight |
171.24 g/mol |
IUPAC Name |
cyclopentyl 4-aminobutanoate |
InChI |
InChI=1S/C9H17NO2/c10-7-3-6-9(11)12-8-4-1-2-5-8/h8H,1-7,10H2 |
InChI Key |
JLIGNTKRVAHUHG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)OC(=O)CCCN |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Cyclopentyl 4 Aminobutanoate and Its Derivatives
Stereoselective and Asymmetric Synthesis Approaches
The control of stereochemistry is paramount in the synthesis of bioactive molecules, as different stereoisomers can exhibit vastly different biological activities. Stereoselective and asymmetric synthesis strategies aim to produce a single desired stereoisomer, minimizing the need for challenging purification steps and maximizing the yield of the active compound.
Enantioselective Catalysis in Cyclopentyl Moiety Formation
Enantioselective catalysis is a powerful tool for the construction of chiral carbocyclic rings like the cyclopentyl moiety. This approach utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. Various catalytic systems have been developed for the asymmetric synthesis of cyclopentane (B165970) derivatives.
Chiral dirhodium catalysts have been effectively used in [3+2] cycloaddition reactions to form chiral cyclopentyl β-amino esters with high yield, up to 98% enantiomeric excess (ee), and excellent diastereocontrol. nih.gov These reactions often involve enecarbamates and electrophilic metalloenolcarbenes, where hydrogen bonding between the reactants and the catalyst's intermediate plays a crucial role in the stereochemical outcome. nih.gov
Organocatalysis, using small organic molecules as catalysts, has also emerged as a potent strategy. For instance, confined Brønsted acid catalysts like imidodiphosphoric acid (IDP) have been employed in enantioselective carbonyl–ene type cyclizations to form five-membered rings. acs.org Similarly, chiral dual-hydrogen-bond donors (HBDs) in cooperation with an acid like HCl can catalyze highly enantioselective Prins cyclizations to access cyclic alcohols, which are precursors to functionalized cyclopentanes. acs.org
Gold(I)-phosphine complexes represent another class of catalysts capable of inducing high enantioselectivity in ring expansion reactions to form substituted cyclobutanes, which can be further elaborated into cyclopentane systems. nih.gov These catalysts activate π-bonds in substrates like allenylcyclopropanols, leading to asymmetric Wagner-Meerwein shifts. nih.gov The table below summarizes key findings in enantioselective catalysis for cyclopentyl ring formation.
| Catalyst System | Reaction Type | Substrate Example | Product | Enantiomeric Excess (ee) |
| Chiral Dirhodium Catalyst | [3+2] Cycloaddition | trans-β-arylvinylcarbamate & β-silyl-substituted enoldiazoacetate | Cyclopentyl β-amino ester | Up to 98% |
| Imidodiphosphoric acid (IDP) | (ene-exo)-carbonyl-ene cyclization | Alkenyl aldehyde | Five-membered ring homoallylic alcohol | Moderate to Good |
| Chiral dual-HBDs with HCl | (ene-exo)-Prins cyclization | Alkenyl aldehyde | Six-membered ring homoallylic alcohol | High |
| Chiral Gold(I)-phosphine complex | Ring Expansion | 1-Allenylcyclopropanol | Vinyl-substituted cyclobutanone | High |
Chiral Auxiliary Strategies for 4-Aminobutanoate Incorporation
Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct the stereochemical course of a subsequent reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse. wikipedia.org This strategy is widely applied in the asymmetric synthesis of amino acids and their derivatives.
One common approach involves the use of oxazolidinone auxiliaries, famously developed by David Evans. blogspot.com These auxiliaries can be attached to a carboxylic acid derivative, and the resulting chiral imide can undergo diastereoselective enolate formation and subsequent alkylation to introduce the desired side chain with high stereocontrol. blogspot.com For the synthesis of 4-aminobutanoate derivatives, a suitable electrophile would be used in the alkylation step. The stereoselectivity is governed by the steric hindrance of the auxiliary, which directs the incoming electrophile to one face of the enolate. blogspot.com
Pseudoephedrine is another effective chiral auxiliary. wikipedia.org When reacted with a carboxylic acid, it forms an amide. The α-proton can be selectively removed to form an enolate, and subsequent reactions, such as alkylation, proceed with high diastereoselectivity, controlled by the stereochemistry of the pseudoephedrine backbone. wikipedia.org
The use of chiral glycine (B1666218) enolate equivalents, often derived from amino acids like valine, is another powerful strategy. blogspot.com These "chiral glycine" templates can be deprotonated and reacted with electrophiles to generate new α-amino acids with high enantiomeric purity after cleavage of the auxiliary. blogspot.com This method can be adapted for the synthesis of γ-amino acids by using appropriate electrophiles. The table below presents examples of chiral auxiliaries and their applications.
| Chiral Auxiliary | Key Intermediate | Reaction Type | Diastereomeric Excess (de) |
| Oxazolidinone | Chiral N-acyloxazolidinone | Aldol Reaction, Alkylation | High |
| Pseudoephedrine | Chiral Amide | Alkylation | High |
| (S)-Valine derivative | Chiral Glycine Equivalent | Alkylation | High |
| BINOL | Chiral Glycine Derivative | Alkylation | 69-86% |
Biocatalytic and Enzymatic Synthetic Routes
Biocatalysis utilizes enzymes to perform chemical transformations. Enzymes offer several advantages, including high selectivity (chemo-, regio-, and stereoselectivity), mild reaction conditions, and environmental compatibility. mdpi.comresearchgate.net
Transaminases (or aminotransferases) are enzymes that catalyze the transfer of an amino group from an amino donor to a keto acceptor. wikipedia.org 4-Aminobutyrate transaminase (GABA-T) is a key enzyme in the metabolism of γ-aminobutyric acid (GABA). wikipedia.org This enzyme can be harnessed for the synthesis of 4-aminobutanoate and its derivatives.
In a typical reaction, GABA-T facilitates the transfer of an amine group from a donor molecule to a keto acid, such as 2-oxoglutarate, to produce L-glutamate and succinate (B1194679) semialdehyde. wikipedia.org By using engineered transaminases and a suitable amino donor (like isopropylamine), a corresponding keto-ester of cyclopentane could be converted into cyclopentyl 4-aminobutanoate. The reaction is often coupled with a cofactor regeneration system for pyridoxal (B1214274) phosphate (B84403) (PLP), which is essential for transaminase activity. wikipedia.orgwikipedia.org Plant-based transaminases can also utilize pyruvate (B1213749) or glyoxylate (B1226380) as amine acceptors. wikipedia.org
The substrate scope of transaminases can be quite broad, and various alkyl-substituted 4-aminobutanoic acid derivatives have been shown to be substrates for GABA-T, although the reaction rate may decrease with increasing steric bulk of the substituent. nih.gov
| Enzyme | Reaction Type | Substrates | Products | Cofactor |
| 4-Aminobutyrate—2-oxoglutarate transaminase (GABA-T) | Transamination | 4-aminobutanoate, 2-oxoglutarate | Succinate semialdehyde, L-glutamate | Pyridoxal phosphate |
| 4-Aminobutyrate—pyruvate transaminase | Transamination | 4-aminobutanoate, pyruvate | Succinate semialdehyde, L-alanine | Pyridoxal 5'-phosphate |
Esterases and lipases are hydrolases that catalyze the formation and cleavage of ester bonds. mdpi.commdpi.com They are widely used for the kinetic resolution of racemic mixtures of esters or alcohols. mdpi.com In a kinetic resolution, one enantiomer of the racemate reacts much faster than the other, allowing for the separation of the two enantiomers. mdpi.com
For the synthesis of enantiomerically pure cyclopentyl esters, a racemic mixture of a cyclopentanol (B49286) derivative can be subjected to enantioselective acylation catalyzed by a lipase (B570770) in an organic solvent. This would yield an enantioenriched ester and the unreacted, enantioenriched alcohol. Alternatively, a racemic cyclopentyl ester can be selectively hydrolyzed by an esterase or lipase in an aqueous medium to give an enantioenriched acid and the remaining unhydrolyzed ester. nih.gov
The choice of enzyme, solvent, and acylating agent can significantly impact the rate and enantioselectivity of the reaction. nih.gov For instance, pig liver esterase has been shown to be highly enantioselective in the hydrolysis of a 4-(benzoylamino)-2-cyclopentenecarboxylic acid methyl ester, providing the unreacted ester with the desired stereochemistry for further synthesis. nih.gov
| Enzyme Class | Reaction Type | Substrate | Outcome |
| Esterase / Lipase | Kinetic Resolution (Hydrolysis) | Racemic cyclopentyl ester | Enantioenriched acid and enantioenriched ester |
| Lipase | Kinetic Resolution (Acylation) | Racemic cyclopentanol | Enantioenriched ester and enantioenriched alcohol |
Multicomponent Reactions for Scaffold Assembly
Multicomponent reactions (MCRs) are convergent chemical reactions where three or more starting materials react in a one-pot fashion to form a single product that incorporates all or most of the atoms of the reactants. nih.gov MCRs are highly efficient and atom-economical, making them attractive for the rapid generation of molecular complexity and the construction of libraries of compounds. nih.govorganic-chemistry.org
While a specific MCR for the direct synthesis of this compound is not prominently described, established MCRs can be adapted to build the core scaffold or key fragments. For example, the Ugi four-component reaction (Ugi-4CR) combines an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to produce a dipeptide-like structure. beilstein-journals.org By carefully selecting the components, a structure related to the target molecule could be assembled. For instance, a cyclopentyl isocyanide could be a potential reactant.
Another relevant MCR is the Passerini reaction, a three-component reaction between a carboxylic acid, an oxo component (aldehyde or ketone), and an isocyanide. organic-chemistry.org This reaction yields an α-acyloxy carboxamide.
The development of novel MCRs is an active area of research, and it is conceivable that a new MCR could be designed for the direct and stereoselective synthesis of this compound and its derivatives. Such a reaction might involve, for example, a cyclopentene (B43876) derivative, a nitrogen source, and a carbon monoxide source in a transition-metal-catalyzed cascade process.
| Reaction Name | Components | Product Type |
| Ugi Reaction | Aldehyde/Ketone, Amine, Carboxylic Acid, Isocyanide | α-Acylamino Carboxamide |
| Passerini Reaction | Aldehyde/Ketone, Carboxylic Acid, Isocyanide | α-Acyloxy Carboxamide |
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to the synthesis of this compound is crucial for developing environmentally benign and economically viable processes. Key areas of focus include the use of greener solvents, renewable starting materials, and catalytic reactions to minimize waste and energy consumption.
The principles of atom economy and waste reduction are also central to green synthesis. A patented green synthetic method for cyclopentanone, a precursor to cyclopentanol, utilizes dicyclopentadiene, a byproduct of petroleum cracking, as a raw material. google.com This approach improves atom utilization and reduces reliance on hazardous reagents, aligning with the goals of sustainable chemistry. google.com Such strategies for producing key intermediates from waste streams or renewable feedstocks are integral to the green synthesis of the target molecule.
The following table summarizes the key properties of Cyclopentyl Methyl Ether (CPME) as a green solvent alternative.
| Property | Value | Advantage in Synthesis |
| Boiling Point | 106 °C | Easier handling and reduced volatility compared to other ethereal solvents. manufacturingchemist.com |
| Peroxide Formation | Low | Enhanced safety, particularly for reactions requiring elevated temperatures. manufacturingchemist.com |
| Stability | Stable under acidic and basic conditions | Wider applicability in various reaction types without solvent degradation. manufacturingchemist.com |
| Hydrophobicity | High | Facilitates easy separation from aqueous phases, simplifying work-up procedures. manufacturingchemist.com |
By integrating these green chemistry principles, the synthesis of this compound can be made more sustainable, safer, and more efficient.
Chemoenzymatic Hybrid Synthesis Strategies
Chemoenzymatic synthesis combines the selectivity of biocatalysts with the efficiency of chemical reactions, offering a powerful approach for the preparation of complex molecules like this compound. nih.govsciengine.com Enzymes, particularly lipases, are widely used for their ability to catalyze reactions with high enantio- and regioselectivity under mild conditions. chemrxiv.orgnih.gov
A key application of enzymes in this context is the kinetic resolution of racemic mixtures. For instance, a lipase could be used to selectively acylate one enantiomer of a chiral precursor, allowing for the separation of the two enantiomers. chemrxiv.orgpolimi.it This is particularly relevant for the synthesis of chiral derivatives of this compound. Lipases such as Candida antarctica lipase B (CALB) and Pseudomonas cepacia lipase are known for their broad substrate specificity and high efficiency in organic solvents, making them ideal candidates for such resolutions. nih.govpolimi.it
The direct lipase-catalyzed esterification of 4-aminobutanoic acid or its derivatives with cyclopentanol is another viable chemoenzymatic strategy. This approach avoids the need for harsh chemical catalysts and protecting group strategies that are often required in traditional chemical synthesis. The reaction can be performed in green solvents, further enhancing the sustainability of the process. researchgate.net
A potential chemoenzymatic route to enantiomerically pure this compound could involve the following steps:
Enzymatic Resolution: A racemic precursor, such as a chiral derivative of 4-aminobutanoic acid, is resolved using a lipase-catalyzed acylation or hydrolysis.
Chemical Esterification: The enantiomerically enriched acid is then esterified with cyclopentanol using standard chemical methods.
Alternatively, a lipase could be used for the direct enantioselective esterification of a racemic cyclopentanol derivative with an activated form of 4-aminobutanoic acid.
The table below provides examples of lipases commonly used in the synthesis of chiral pharmaceuticals and their intermediates.
| Lipase Source | Common Application |
| Candida antarctica Lipase B (CALB) | Kinetic resolution of alcohols and amines, esterification. nih.gov |
| Pseudomonas cepacia Lipase | Enantioselective acylation and hydrolysis. polimi.it |
| Candida rugosa Lipase (CRL) | Hydrolysis of esters for kinetic resolution. nih.gov |
These chemoenzymatic strategies offer a highly selective and sustainable alternative to purely chemical methods for the synthesis of this compound and its chiral derivatives. nih.gov
Total Synthesis Strategies of Complex Molecules Incorporating this compound Moieties
The incorporation of the this compound moiety into complex molecules is a testament to its utility as a building block in total synthesis. While direct examples of natural products containing this exact fragment are not prevalent, the use of structurally similar cyclopentyl esters in the synthesis of bioactive natural products highlights their strategic importance.
A notable example is the total synthesis of the marine cyclodepsipeptide (ⴚ)-doliculide. In this synthesis, a 1-methyl-1-cyclopentyl ester was employed to enhance the diastereoselectivity of a key conjugate addition step. pnas.org The steric bulk of the cyclopentyl group played a crucial role in directing the stereochemical outcome of the reaction, demonstrating the potential of cyclopentyl esters to solve challenging stereochemical problems in complex molecule synthesis. pnas.org
The synthesis of various natural products containing cyclopentane rings further underscores the relevance of methodologies that can construct this carbocyclic system. nih.gov These strategies often involve intramolecular cyclization reactions, cycloadditions, or ring-closing metathesis to form the five-membered ring. The functionalized cyclopentane core can then be further elaborated to include the 4-aminobutanoate side chain.
The table below outlines the key synthetic strategy where a cyclopentyl ester played a critical role.
| Target Molecule | Key Synthetic Step | Role of Cyclopentyl Ester | Reference |
| (ⴚ)-Doliculide | Iterative conjugate addition | Improved syn/anti diastereoselectivity | pnas.org |
The development of efficient methods for the synthesis of this compound and its derivatives will undoubtedly facilitate their use in the total synthesis of new and existing natural products and their analogues.
Preclinical Pharmacological and Biological Investigations
In Vitro Studies of Cyclopentyl 4-aminobutanoate Derivatives
There is a notable lack of publicly available in vitro studies specifically investigating this compound. The pharmacological data that exists is for structurally related compounds, which can offer insights into potential areas of activity.
Enzyme Inhibition and Activation Assays
Gamma-Aminobutyric Acid Aminotransferase (GABA-AT) Modulation
Direct studies on the modulation of Gamma-Aminobutyric Acid Aminotransferase (GABA-AT) by this compound were not identified. However, research on cyclopentene (B43876) GABA analogs, which are conformationally rigid structures, indicates that these molecules can act as competitive inhibitors of GABA-AT. nih.govnih.gov For instance, several cyclopentene GABA analogs have been synthesized and tested for their inhibitory and substrate activity with GABA-AT. nih.gov Unlike some inhibitors that cause time-dependent inactivation of the enzyme, these cyclopentene analogs were found to be competitive inhibitors. nih.gov The stereochemistry of the amino and carboxylate groups on the cyclopentane (B165970) ring plays a critical role in their interaction with GABA-AT. nih.gov
It is hypothesized that as an ester of GABA, this compound would likely act as a prodrug, releasing GABA upon hydrolysis. researchgate.net In this case, the compound itself would not be expected to directly inhibit GABA-AT, but rather to increase the substrate pool for the enzyme by elevating GABA concentrations.
Other Relevant Enzyme Systems
No studies were found that investigated the effects of this compound on other enzyme systems.
Receptor Binding and Ligand-Target Interactions
Specific receptor binding assays for this compound are not available in the published literature. The pharmacological activity of GABA esters is generally believed to depend on their ability to be hydrolyzed, releasing GABA, which then acts on GABA receptors. researchgate.net
Studies on a series of cyclopentane and cyclopentene GABA analogs have shown that these compounds can interact with GABA-A receptors. nih.gov The potency and selectivity of these interactions are highly dependent on the specific stereochemistry of the analog. nih.gov For example, certain isomers of 4-aminocyclopent-1-ene-carboxylic acid and trans-3-aminocyclopentane-1-carboxylic acid were found to be potent at GABA-A receptors, while other isomers were more selective for inhibiting GABA uptake. nih.gov
Table 1: Activity of Cyclopentane GABA Analogs at GABA-A Receptors
| Compound | Activity at GABA-A Receptors |
| 4-aminocyclopent-1-ene-1-carboxylic acid | Potent Agonist |
| trans-3-aminocyclopentane-1-carboxylic acid | Potent Agonist |
| (+)-(4S)-4-aminocyclopent-1-ene-1-carboxylic acid | Approximately twice as potent as GABA |
| (-)-(4R)-4-aminocyclopent-1-ene-1-carboxylic acid | About 600 times less active than the (+)-4S isomer |
Cellular Pathway Modulation in Model Systems
There is no information available regarding the modulation of cellular pathways by this compound in model systems. Any such effects would likely be secondary to the release of GABA and the subsequent activation of GABA receptors, which are ligand-gated ion channels that increase chloride ion influx, leading to hyperpolarization of the neuronal membrane. nih.gov
Structure-Activity Relationship (SAR) Elucidation from In Vitro Data
Due to the absence of in vitro data for a series of this compound derivatives, a formal Structure-Activity Relationship (SAR) cannot be established. However, based on studies of other GABA esters, it can be inferred that the primary structural feature determining activity would be the nature of the ester group, which influences lipid solubility and the rate of enzymatic hydrolysis to release GABA. researchgate.net For the class of cyclopentane GABA analogs, SAR studies have revealed that the conformational restriction imposed by the cyclopentane ring and the precise spatial arrangement of the amino and carboxylic acid groups are critical determinants of their activity and selectivity for GABA-A receptors versus GABA uptake sites. nih.gov
In Vivo Preclinical Models and Pharmacological Efficacy
Preclinical evaluation of CPP-115 has utilized specific animal models to investigate its efficacy in distinct biological pathways, primarily those related to addiction and epilepsy.
For addiction, particularly cocaine and nicotine addiction, freely moving rat models are employed. These models are crucial for studying the neurochemical and behavioral responses to drugs of abuse. The biological pathway of interest is the mesolimbic dopamine system, where addictive substances cause a surge in dopamine levels in the nucleus accumbens, a key event in the reinforcement of drug-seeking behavior. By using techniques like in vivo microdialysis in these rat models, researchers can directly measure the effect of CPP-115 on dopamine release following a drug challenge.
For epilepsy, specifically infantile spasms (a severe early-life epileptic encephalopathy), a multiple-hit rat model has been utilized. This model recapitulates key features of the human condition, providing a platform to assess the anticonvulsant properties of CPP-115.
Efficacy studies in rodent models have demonstrated the significant potency of CPP-115.
In rat models of cocaine addiction, CPP-115 has shown to be substantially more potent than the first-generation GABA-AT inactivator, vigabatrin. In vivo microdialysis studies in freely moving rats revealed that CPP-115 could produce a similar inhibition of cocaine-induced increases in extracellular dopamine in the nucleus accumbens at doses that were 300 to 600 times lower than those required for vigabatrin. Furthermore, CPP-115 was effective in blocking the expression of cocaine-induced conditioned place preference, a measure of the rewarding effects of the drug, at a dose that was 1/300th that of vigabatrin.
In the multiple-hit rat model of infantile spasms, CPP-115 demonstrated efficacy in suppressing spasms. This suggests its potential as a therapeutic agent for this severe form of epilepsy.
| Animal Model | Biological Pathway | Key Efficacy Finding | Comparative Potency (vs. Vigabatrin) |
|---|---|---|---|
| Freely moving rat | Cocaine Addiction (Dopamine Release) | Inhibition of cocaine-induced dopamine increase in nucleus accumbens | 300-600x more potent |
| Freely moving rat | Cocaine Addiction (Behavioral) | Blocks conditioned place preference | 300x more potent |
| Multiple-hit rat model | Infantile Spasms | Suppression of spasms | N/A |
Biomarker analysis in preclinical studies of CPP-115 has been instrumental in understanding its pharmacodynamics and confirming target engagement.
A primary biomarker for the efficacy of CPP-115 in addiction models is the level of dopamine in the nucleus accumbens . This is measured using in vivo microdialysis and micro-positron emission tomography (microPET) imaging. Studies have shown that CPP-115 effectively blunts the sharp increase in synaptic dopamine that follows a cocaine challenge.
For target engagement in the central nervous system, brain GABA levels are a key biomarker. While direct measurement in preclinical models is complex, human studies using proton magnetic resonance spectroscopy (MRS) have demonstrated that CPP-115 administration leads to a robust and reversible increase in brain GABA+ (a composite measure of GABA, homocarnosine, and macromolecules). This serves as a direct indicator of GABA-AT inhibition.
Another biomarker explored in preclinical studies is neuronal glucose metabolism . Following a cocaine challenge, there is an increased metabolic demand in certain brain regions. Studies have shown that CPP-115 can attenuate this increase in neuronal glucose metabolism, particularly in the hippocampus, a region involved in memory and the environmental context of drug use.
| Biomarker | Method of Analysis | Preclinical Finding | Relevance |
|---|---|---|---|
| Dopamine (Nucleus Accumbens) | In vivo microdialysis, microPET | CPP-115 inhibits cocaine-induced increase | Measure of efficacy in addiction models |
| Brain GABA+ levels | Proton Magnetic Resonance Spectroscopy (MRS) | Significant and reversible increase with CPP-115 | Direct measure of target (GABA-AT) engagement |
| Neuronal Glucose Metabolism | Not specified in detail in the provided search results | Attenuates cocaine-induced increase in the hippocampus | Indicates a modulatory effect on brain activity related to drug cues |
Molecular Mechanisms of Action (Preclinical Focus)
The primary molecular target of CPP-115 is the enzyme GABA aminotransferase (GABA-AT). Preclinical studies have revealed that CPP-115 is a highly potent, mechanism-based inactivator of this enzyme, being 186 times more efficient than vigabatrin.
Interestingly, the mechanism of inactivation was found to be different from what was initially intended in its design. While designed to act via a Michael addition pathway, detailed mechanistic studies showed that CPP-115 inactivates GABA-AT through an unexpected mechanism. This involves the enzyme-catalyzed conversion of the difluoromethylenyl group of CPP-115 into a carboxylate. This leads to the formation of a metabolite that induces a conformational change in the enzyme, resulting in a tightly bound, non-covalent complex.
Importantly, CPP-115 has demonstrated high selectivity for GABA-AT. Studies have shown that even at high concentrations, it does not significantly interact with GABAA, GABAB, or GABAC receptors, indicating that its pharmacological effects are not due to direct receptor binding.
The binding of CPP-115 to GABA-AT induces a significant conformational change in the enzyme. X-ray crystallography of the CPP-115-inactivated GABA-AT has provided detailed insights into this process.
The crystal structure revealed that the binding of the CPP-115 metabolite leads to the disruption of a crucial salt bridge between the amino acid residues Glutamate-270 and Arginine-445 within the active site of GABA-AT. This disruption is a key event that leads to the formation of a new binding pocket that accommodates the inactivator, resulting in the tight, non-covalent inhibition of the enzyme. This unique mechanism of action, involving a significant conformational change, contributes to the high potency and long-lasting effects of CPP-115.
Downstream Signaling Cascade Analysis
No preclinical studies detailing the downstream signaling cascades modulated by this compound have been published. Research is required to determine if this compound interacts with specific receptors and, if so, to elucidate the subsequent intracellular signaling pathways that are activated or inhibited. Such studies would typically involve techniques like cell-based assays, molecular docking, and analysis of second messenger systems, none of which have been reported for this compound.
Investigational Therapeutic Applications (Preclinical Stage)
There are currently no published preclinical studies investigating the therapeutic applications of this compound. The potential of this compound in any disease model remains unexplored. Preclinical research would be necessary to identify any pharmacological activity and to assess its efficacy and safety in animal models of disease before any potential therapeutic applications could be considered.
Metabolism and Biotransformation Research
In Vitro Metabolic Stability Studies in Biological Matrices
The in vitro metabolic stability of a compound is a critical parameter assessed during drug discovery and development. It provides an early indication of a compound's likely in vivo clearance and potential for metabolism-related liabilities. nih.govnih.gov These studies are typically conducted using various biological matrices, such as liver microsomes, hepatocytes, and plasma, to model the metabolic processes that occur in the body. thermofisher.comnih.gov
Microsomal Stability Profiling
Liver microsomes are subcellular fractions that contain a high concentration of drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily. nih.govnih.gov They are a widely used in vitro tool to assess the Phase I metabolic stability of new chemical entities. nih.govevotec.com The stability of a compound in microsomes is often expressed as its in vitro half-life (t½) and intrinsic clearance (CLint). researchgate.net A shorter half-life and higher intrinsic clearance generally indicate greater metabolic instability. nih.govresearchgate.net
For Cyclopentyl 4-aminobutanoate, microsomal stability assays would involve incubating the compound with liver microsomes from different species (e.g., human, rat, mouse) in the presence of necessary cofactors like NADPH. evotec.comscialert.net The disappearance of the parent compound over time is monitored by analytical techniques such as LC-MS/MS. researchgate.net This data allows for the calculation of the compound's metabolic stability. While specific data for this compound is not publicly available, a hypothetical dataset is presented below to illustrate the expected findings.
Table 1: Hypothetical Microsomal Stability of this compound
| Species | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Human | 45 | 15.4 |
| Rat | 25 | 27.7 |
| Mouse | 18 | 38.5 |
This table is for illustrative purposes only and does not represent actual experimental data.
These hypothetical results would suggest that this compound has moderate to high metabolic stability in human liver microsomes and is more rapidly metabolized in rodent species. Such species differences are common and important for selecting appropriate animal models for further preclinical studies. nih.gov
Hepatocyte Incubation Studies
Hepatocytes, or liver cells, contain a full complement of both Phase I and Phase II drug-metabolizing enzymes and cofactors, providing a more comprehensive in vitro model of liver metabolism compared to microsomes. thermofisher.comnih.gov Hepatocyte incubations can be conducted with cells in suspension or as cultured monolayers. nih.govnews-medical.net These studies are valuable for identifying the major metabolites of a compound and for obtaining a more accurate prediction of in vivo hepatic clearance. nih.gov
In a typical hepatocyte incubation study, this compound would be incubated with freshly isolated or cryopreserved hepatocytes. thermofisher.comnews-medical.net The formation of metabolites and the depletion of the parent compound would be tracked over time. nih.gov This allows for the characterization of both Phase I and Phase II metabolic pathways.
Table 2: Hypothetical Metabolite Profile of this compound in Human Hepatocytes
| Metabolite | Metabolic Pathway | Relative Abundance (%) |
| 4-aminobutanoic acid | Ester Hydrolysis | 75 |
| Cyclopentanol (B49286) | Ester Hydrolysis | - |
| Hydroxy-cyclopentyl 4-aminobutanoate | Cyclopentyl Oxidation | 15 |
| Glucuronide Conjugate | Glucuronidation | 10 |
This table is for illustrative purposes only and does not represent actual experimental data.
These hypothetical findings would indicate that the primary metabolic pathway for this compound is ester hydrolysis, with oxidative and conjugative metabolism of the cyclopentyl ring also occurring.
Plasma and Tissue Homogenate Stability
The stability of a compound in plasma and various tissue homogenates is also important to assess, as these matrices contain esterases and other enzymes that can contribute to a compound's metabolism. google.comnih.gov Plasma stability is particularly relevant for intravenously administered drugs, while tissue homogenate stability can provide insights into extrahepatic metabolism.
For this compound, stability studies would be performed by incubating the compound in plasma and homogenates of tissues such as the intestine, kidney, and lung from different species. The rate of degradation would be measured to determine the compound's stability in these biological environments. google.com
Identification of Preclinical Metabolites
Identifying the metabolic fate of a new chemical entity is a crucial step in drug development. fda.gov This involves elucidating the enzymatic pathways responsible for the biotransformation of the parent compound and characterizing the structure of its metabolites.
Enzymatic Pathways of Ester Hydrolysis
Ester-containing compounds are often susceptible to hydrolysis by various esterases present in the body, such as carboxylesterases, which are abundant in the liver, plasma, and intestine. googleapis.com This enzymatic hydrolysis typically results in the cleavage of the ester bond to form a carboxylic acid and an alcohol. googleapis.com
For this compound, the primary metabolic pathway is expected to be the enzymatic hydrolysis of the ester linkage. This reaction would be catalyzed by esterases and would yield 4-aminobutanoic acid (GABA) and cyclopentanol. googleapis.com The rate of this hydrolysis can vary significantly between species. nih.gov
Oxidative and Conjugative Metabolism of the Cyclopentyl Moiety
The cyclopentyl group of this compound is also a potential site for metabolic modification. Oxidative metabolism, primarily mediated by cytochrome P450 enzymes, can introduce hydroxyl groups onto the cyclopentyl ring. scispace.com This process, known as hydroxylation, increases the polarity of the molecule, facilitating its excretion.
Following oxidation, the hydroxylated metabolites can undergo further Phase II conjugation reactions. nih.gov The most common conjugation pathway is glucuronidation, where a glucuronic acid moiety is attached to the hydroxyl group. This process further increases the water solubility of the metabolite, aiding in its elimination from the body. Other potential conjugative pathways could include sulfation.
Biotransformation of the Aminobutanoate Moiety
The metabolic journey of the 4-aminobutanoate portion of this compound is primarily characterized by two sequential enzymatic processes: initial hydrolysis of the ester bond followed by the transamination of the liberated 4-aminobutanoic acid (GABA).
The first critical step is the cleavage of the ester linkage. This reaction is catalyzed by carboxylesterases, a class of enzymes ubiquitously present in the body, with high concentrations in the liver, intestine, and blood. nih.govnih.gov These enzymes are responsible for the hydrolysis of a wide array of ester-containing xenobiotics. nih.gov Specifically, cyclopentyl esters have been identified as effective substrates for human carboxylesterases, particularly hCE1. scispace.comgoogle.com The hydrolysis of this compound yields two products: 4-aminobutanoic acid (more commonly known as gamma-aminobutyric acid or GABA) and cyclopentanol.
Once liberated, the 4-aminobutanoate (GABA) moiety, a significant inhibitory neurotransmitter in the central nervous system, enters its own well-established metabolic pathway. nih.gov The principal enzyme governing the catabolism of GABA is 4-aminobutyrate transaminase (GABA-T), also known as 4-aminobutanoate:2-oxoglutarate aminotransferase. nih.govnih.govcdnsciencepub.com GABA-T is a pyridoxal (B1214274) phosphate-dependent enzyme that catalyzes the transfer of the amino group from GABA to 2-oxoglutarate. nih.gov This transamination reaction produces succinic semialdehyde and L-glutamate. nih.gov The resulting succinic semialdehyde is then rapidly oxidized to succinate (B1194679) by succinate-semialdehyde dehydrogenase, which can then enter the Krebs cycle for cellular energy production. nih.gov
The key enzymes and their roles in the biotransformation of the aminobutanoate moiety are summarized in the table below.
| Enzyme Family | Specific Enzyme(s) | Substrate | Metabolic Action | Resulting Metabolite(s) |
| Hydrolases | Carboxylesterases (e.g., hCE1) | This compound | Ester Hydrolysis | 4-aminobutanoic acid (GABA), Cyclopentanol |
| Transferases | 4-aminobutyrate transaminase (GABA-T) | 4-aminobutanoic acid (GABA) | Transamination | Succinic semialdehyde, L-glutamate |
In Vivo Preclinical Metabolic Fate Assessment
While specific in vivo preclinical metabolic fate studies for this compound are not extensively documented in publicly available literature, a probable metabolic pathway can be constructed based on the known metabolism of its constituent functional groups and related chemical entities. Following administration, the compound would be subject to the metabolic processes detailed above, as well as oxidation of the cyclopentyl ring.
The initial and most significant metabolic step in vivo is expected to be the rapid hydrolysis of the ester bond by carboxylesterases found in the liver and other tissues, leading to systemic exposure to GABA and cyclopentanol. nih.govgoogle.com
The cyclopentyl moiety, now in the form of cyclopentanol or still attached to the parent compound, is susceptible to oxidation primarily by cytochrome P450 (CYP) enzymes, which are the major catalysts for the metabolism of many drugs. nih.govrochester.edu The high C-H bond dissociation energy of cycloalkanes can make them less susceptible to oxidation compared to other aliphatic systems, but hydroxylation is a well-documented metabolic pathway. hyphadiscovery.com Research on various cyclopentyl-containing drug molecules shows that this ring is a common site for oxidative metabolism. nih.govfrontiersin.orgrsc.org
Hydroxylation of the cyclopentyl ring can occur at various positions (e.g., C-2 or C-3), leading to the formation of one or more hydroxylated metabolites (hydroxy-cyclopentyl 4-aminobutanoate or cyclopentanediols after hydrolysis). nih.gov These alcohol metabolites can be further oxidized by dehydrogenases or CYP enzymes to form the corresponding ketone (e.g., 2- or 3-oxothis compound). nih.gov The specific CYP isoforms involved (e.g., CYP3A4, CYP2C9) would determine the regioselectivity of the hydroxylation. rsc.org
4-aminobutanoic acid (GABA): From ester hydrolysis.
Cyclopentanol: From ester hydrolysis.
Hydroxylated metabolites: Formed by CYP-mediated oxidation of the cyclopentyl ring.
Keto metabolites: Resulting from the further oxidation of hydroxylated intermediates.
Conjugation products: The hydroxylated metabolites and cyclopentanol could undergo subsequent Phase II metabolism, such as glucuronidation, to facilitate excretion.
The relative abundance of these metabolites would depend on the interplay between the rates of ester hydrolysis and CYP-mediated oxidation. Given that cyclopentyl esters are readily hydrolyzed, google.com it is plausible that a significant portion of the dose would be cleaved to GABA and cyclopentanol before extensive oxidation of the parent compound occurs.
Influence of Stereochemistry on Metabolic Pathways
The compound this compound does not possess a chiral center in its core structure. However, the introduction of chiral centers through metabolic processes, or if chiral derivatives of this compound were considered, would bring the influence of stereochemistry on its metabolic pathways to the forefront. Metabolic enzymes, being chiral macromolecules themselves, often exhibit stereoselectivity in their interactions with chiral substrates.
Hydroxylation of the Cyclopentyl Ring: The metabolic oxidation of the achiral cyclopentyl ring can lead to the formation of chiral centers. For instance, hydroxylation at any carbon of the cyclopentyl ring (other than a plane of symmetry, if one existed relative to the ester group) would create a chiral center, resulting in the formation of (R)- and (S)-enantiomers of the hydroxylated metabolite. Studies on the oxidative hydroxylation of substituted cycloalkanes by cytochrome P450 enzymes have demonstrated that these reactions can proceed with high stereoselectivity, often favoring the formation of one enantiomer over the other. researchgate.netnih.gov The specific enantiomeric excess would be dependent on the specific CYP isoform catalyzing the reaction and the precise orientation of the substrate within the enzyme's active site. nih.gov
Further oxidation of a hydroxylated cyclopentyl metabolite to a ketone would remove that chiral center. However, if hydroxylation occurred at two different positions on the ring, diastereomers would be formed, which could be metabolized at different rates.
Ester Hydrolysis: While the parent compound is achiral, if a chiral center were present on the cyclopentyl ring (for instance, a methyl group), the two resulting enantiomers could be hydrolyzed by carboxylesterases at different rates. Stereoselectivity is a known feature of these enzymes, although it is highly substrate-dependent. The active site of a carboxylesterase could preferentially accommodate one enantiomer, leading to a faster clearance of that isomer and a potential enrichment of the other enantiomer in the plasma.
Metabolism of the 4-aminobutanoate Moiety: Research into the metabolism of GABA itself has also explored stereochemical aspects, particularly through the use of isotopically labeled stereoisomers to probe the mechanism of GABA-T. nih.govcapes.gov.br While native GABA is achiral, the enzymatic processes it undergoes are inherently stereospecific. Any modification to the 4-aminobutanoate chain that introduces a chiral center would likely result in stereoselective interactions with GABA-T and other related transporters and enzymes.
| Metabolic Process | Potential Influence of Stereochemistry |
| CYP-mediated Hydroxylation | Formation of chiral alcohol metabolites; potential for high enantioselectivity (production of one enantiomer over the other) depending on the CYP isozyme. |
| Carboxylesterase Hydrolysis | If the cyclopentyl ring were chiral, differential rates of hydrolysis for the two enantiomers could occur, leading to stereoselective pharmacokinetics. |
| Further Metabolism | Subsequent enzymatic reactions (e.g., oxidation, conjugation) of chiral metabolites would likely proceed at different rates for each stereoisomer. |
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies
Design and Synthesis of Cyclopentyl 4-aminobutanoate Analogues
The design of new analogues is a cornerstone of medicinal chemistry, aiming to enhance desired properties while minimizing others. The synthesis of these analogues typically involves multi-step processes starting from commercially available materials. For instance, GABA esters can be synthesized via Steglich esterification from GABA and the corresponding alcohol. researchgate.net
The cyclopentyl moiety plays a critical role by restricting the conformation of the flexible GABA backbone, which can lead to increased potency and selectivity for specific biological targets. nih.gov Research on related cyclopentane (B165970) and cyclopentene (B43876) analogues of GABA has provided valuable insights into the SAR of this ring system.
Key modifications and their observed effects include:
Introduction of Unsaturation: The presence of a double bond in the cyclopentene ring, as seen in 4-aminocyclopent-1-ene-carboxylic acid, has been shown to be a potent GABAA receptor agonist. nih.gov The stereochemistry is crucial; for example, the (+)-(4S) isomer is significantly more active than the (-)-(4R) isomer. nih.gov
Substitution on the Ring: Adding substituents to the cyclopentyl ring can modulate lipophilicity, steric bulk, and electronic properties, thereby influencing biological activity. For example, fluorinated analogues of conformationally restricted GABA have been synthesized and tested as inhibitors of GABA aminotransferase (GABA-AT). colab.ws
Ring Size Variation: While this article focuses on the cyclopentyl ring, it is a common strategy in medicinal chemistry to explore other ring sizes (e.g., cyclobutyl, cyclohexyl) to find the optimal fit for the target's binding pocket. google.comsemanticscholar.org Decreasing the ring size from cyclohexyl to cyclopentyl or cyclopropyl (B3062369) has been shown to increase activity in some contexts. nih.gov
Table 1: SAR of Cyclopentyl Ring Modifications in GABA Analogues
| Modification | Example Compound | Observed Biological Effect | Reference(s) |
|---|---|---|---|
| Unsaturation | 4-Aminocyclopent-1-ene-carboxylic acid | Potent GABAA receptor agonist; activity is stereospecific. | nih.gov |
| Stereoisomerism | (+)-(4S)-4-Aminocyclopent-1-ene-1-carboxylic acid | ~600 times more active at GABAA receptors than its (-)-4R enantiomer. | nih.gov |
| Stereoisomerism | (-)-(4R)-4-Aminocyclopent-1-ene-1-carboxylic acid | Selective for inhibiting GABA uptake. | nih.gov |
| Substitution | Fluorinated cyclopentane analogues | Some analogues act as irreversible inhibitors of GABA-AT. | colab.ws |
| Ring Contraction | Cyclopropyl analogues | Increased inhibitory activity against C. difficile spore germination compared to cyclopentyl. | nih.gov |
The primary amino group is a key pharmacophoric feature, often involved in crucial hydrogen bonding interactions with the biological target. Derivatization of this group is a common strategy to probe its role and to modulate the compound's properties. nih.gov
Methods for derivatization include:
N-Alkylation and N-Acylation: Introducing alkyl or acyl groups to the nitrogen atom can alter the compound's basicity, lipophilicity, and hydrogen bonding capacity. Synthesis of N-substituted derivatives can be achieved through standard chemical transformations. researchgate.net
Use of Derivatizing Reagents: For analytical purposes, the amino group is often derivatized to enhance detection in techniques like HPLC. jst.go.jpglsciences.comfoodandnutritionjournal.org Reagents such as ortho-phthalaldehyde (OPA) or 4-diethylaminobenzoic acid N-succinimidyl ester (DEABAS) are used for this purpose. jst.go.jpresearchgate.net While primarily for analysis, these reactions demonstrate the chemical accessibility of the amino group for modification.
Systematic SAR studies on 4-aminobutanamides have shown that the presence of a tertiary amino group is often necessary for effective interaction with GABA uptake systems. researchgate.net
The ester group in this compound is susceptible to hydrolysis by esterase enzymes in the body. Modifying this linkage can alter the compound's stability, solubility, and prodrug characteristics.
Key modifications include:
Varying the Alcohol Moiety: Synthesizing a series of GABA esters with different alcohols (e.g., from monocyclic terpenes) has been explored to create derivatives with varied pharmacological profiles. researchgate.net
Ester to Amide Substitution: Replacing the ester linkage with a more metabolically stable amide linkage is a common medicinal chemistry strategy. nih.gov This substitution can improve selectivity, efficacy, and pharmacokinetic behavior. For example, converting an ester to an amide in a series of benzodiazepine (B76468) modulators of GABAA receptors resulted in a compound with improved stability and kinetic properties. nih.gov
Bioisosterism involves replacing a functional group with another that has similar physical and chemical properties, with the goal of improving the compound's pharmacological profile. ipinnovative.com This is a powerful tool in drug design. nih.govu-tokyo.ac.jp
Common bioisosteric replacements for the ester or carboxylic acid functionality include:
Heterocycles: Five-membered heterocycles such as oxadiazoles, triazoles, and isoxazoles are frequently used as ester bioisosteres. researchgate.netcambridgemedchemconsulting.com These replacements can maintain the necessary geometry and hydrogen bonding interactions while offering greater metabolic stability. cambridgemedchemconsulting.com For example, replacing a labile ester with an oxadiazole has successfully produced modulators with high metabolic stability. cambridgemedchemconsulting.com
Tetrazoles: The tetrazole group is a well-known bioisostere for the carboxylic acid group. researchgate.net It offers higher lipophilicity and metabolic stability, which can lead to improved bioavailability. researchgate.net In one study, a tetrazole isostere of a potent GABA-AT inactivator was found to be more lipophilic and still significantly more potent than the established drug S-vigabatrin. researchgate.net
Table 2: Bioisosteric Replacements for the Ester/Carboxylic Acid Group
| Original Group | Bioisosteric Replacement | Rationale/Advantage | Reference(s) |
|---|---|---|---|
| Ester (-COOR) | Amide (-CONHR) | Increased metabolic stability, altered H-bonding. | nih.gov |
| Ester (-COOR) | 1,3,4-Oxadiazole | Mimics geometry, improved metabolic stability. | cambridgemedchemconsulting.com |
| Carboxylic Acid (-COOH) | Tetrazole (-CN4H) | Increased lipophilicity and metabolic stability. | researchgate.net |
Quantitative Structure-Activity Relationships (QSAR) and Cheminformatics
QSAR and cheminformatics are computational disciplines that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govuogqueensmcf.com These tools are invaluable for understanding the SAR of this compound analogues and for designing new, more potent compounds. nih.govconicet.gov.ar
Descriptor-Based Modeling: QSAR models are built using molecular descriptors, which are numerical representations of a molecule's physicochemical properties (e.g., lipophilicity (logP), electronic properties, steric parameters, and topological indices). nih.govacs.org For GABA analogues, properties like polarity and the distribution of hydrogen bond donors and acceptors are critical. acs.org
Virtual Screening: Cheminformatics tools allow for the creation and screening of large virtual libraries of compounds. conicet.gov.arunibe.ch This enables the rapid identification of promising candidates for synthesis and biological testing, saving time and resources. For instance, docking and 3D-QSAR models have been successfully used to predict the activity of quinoxaline (B1680401) derivatives as potential enzyme inhibitors. conicet.gov.ar
ADMET Prediction: Computational tools are widely used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new chemical entities. acs.orgnih.gov This helps in the early identification of compounds with potentially poor pharmacokinetic profiles or toxicity issues.
Studies on related structures have shown that parameters like polarizability, topological diameter, and the number of rotatable bonds can play a significant role in the binding activity of molecules. nih.gov
Conformational Analysis and its Impact on Biological Activity
The three-dimensional conformation of a molecule is critical for its ability to bind to a biological target. fiveable.me Conformational analysis studies the different spatial arrangements of atoms that a molecule can adopt and their relative energies. fiveable.me
For this compound, the cyclopentyl ring serves to restrict the conformational flexibility of the 4-aminobutanoic acid chain. This is a key design element, as the parent molecule, GABA, is highly flexible. By locking the molecule into a specific range of conformations, it is possible to achieve a better fit with the target receptor or enzyme, leading to enhanced activity and selectivity.
Conformationally-Restricted Analogues: The study of rigid or semi-rigid analogues provides a "snapshot" of the bioactive conformation. Structure-activity studies on a series of cyclopentane GABA analogues have demonstrated that subtle changes in the ring's structure and stereochemistry can lead to dramatic differences in activity at GABAA receptors versus GABA uptake sites. nih.gov This highlights the different conformational requirements for these two targets. For example, (+)-(4S)-4-aminocyclopent-1-ene-1-carboxylic acid, with its specific conformation, is a potent GABAA agonist, whereas its enantiomer is a selective GABA uptake inhibitor. nih.gov This specificity underscores the importance of a precise three-dimensional structure for biological activity.
Ligand Efficiency and Lipophilic Efficiency Assessments
In the evaluation of drug candidates, Ligand Efficiency (LE) and Lipophilic Efficiency (LLE) are critical metrics for assessing the quality of a compound. These parameters provide insight into how effectively a molecule binds to its target relative to its size and lipophilicity, respectively. For this compound, a derivative of the principal inhibitory neurotransmitter gamma-aminobutyric acid (GABA), these assessments are vital in understanding its potential as a therapeutic agent, particularly in the context of its interaction with GABA receptors or transporters.
Ligand efficiency is a measure of the binding energy per non-hydrogen atom of a ligand to its target. It is a useful tool for comparing compounds of different sizes and helps guide the optimization process in drug discovery by favoring compounds that achieve high affinity with fewer atoms.
Lipophilic efficiency, on the other hand, relates the potency of a compound to its lipophilicity (commonly measured as logP or logD). It is a valuable indicator for identifying compounds that are likely to have a better balance of properties, as high lipophilicity can often lead to issues such as poor solubility, high metabolic turnover, and off-target toxicity. The optimization of LLE is crucial for developing drug candidates with favorable pharmacokinetic and safety profiles.
As a lipophilic ester of GABA, this compound is designed to improve upon the poor blood-brain barrier penetration of its parent molecule. nih.govmdpi.com The cyclopentyl ester group increases the lipophilicity of GABA, facilitating its transit into the central nervous system, where it is anticipated to be hydrolyzed by esterases to release GABA. nih.gov The efficiency of this process and the subsequent interaction of the released GABA or the ester itself with its target are key determinants of its pharmacological activity.
Detailed research into the specific binding affinities (such as Ki or IC50) and the experimentally determined lipophilicity (logP/logD) of this compound is necessary to calculate its LE and LLE values. Such studies would typically involve in vitro binding or functional assays using specific GABA receptor subtypes (e.g., GABA-A or GABA-B) or GABA transporters (GATs). nih.gov
For instance, studies on various GABA analogues have demonstrated the importance of the conformation conferred by cyclic structures, such as a cyclopentane ring, in determining the specificity for GABA receptor subtypes and uptake sites. nih.gov The evaluation of LE and LLE for a series of such analogues, including this compound, would provide a quantitative basis for structure-activity relationship (SAR) and structure-property relationship (SPR) analyses.
While specific experimental data for this compound is not extensively available in the public domain, the following tables illustrate how LE and LLE would be calculated and presented based on hypothetical research findings.
Table 1: Hypothetical Ligand Efficiency Data for this compound and Related GABA Analogues
| Compound | Target | Ki (nM) | pKi | Number of Heavy Atoms (NHA) | Ligand Efficiency (LE) (kcal/mol per NHA) |
| GABA | GABA-A Receptor | 150 | 6.82 | 6 | 1.57 |
| This compound | GABA-A Receptor | 85 | 7.07 | 12 | 0.81 |
| Gabapentin (B195806) | GABA-A Receptor | >1000 | <6.0 | 11 | <0.74 |
| Pregabalin | α2δ subunit of VGCC | 100 | 7.00 | 10 | 0.96 |
Note: Data presented is hypothetical and for illustrative purposes only. LE is calculated using the formula: LE = (1.37 * pKi) / NHA.
Table 2: Hypothetical Lipophilic Efficiency Data for this compound and Related GABA Analogues
| Compound | Target | pKi | cLogP | Lipophilic Efficiency (LLE) |
| GABA | GABA-A Receptor | 6.82 | -3.13 | 9.95 |
| This compound | GABA-A Receptor | 7.07 | 1.20 | 5.87 |
| Gabapentin | GABA-A Receptor | <6.0 | -1.10 | <7.1 |
| Pregabalin | α2δ subunit of VGCC | 7.00 | -1.30 | 8.30 |
Note: Data presented is hypothetical and for illustrative purposes only. LLE is calculated using the formula: LLE = pKi - cLogP.
The generation of such data through dedicated experimental studies is a critical step in the comprehensive evaluation of this compound and its potential for further development as a central nervous system therapeutic.
Prodrug Strategies and Targeted Delivery Research Non Clinical
Rationale for Prodrug Design of Cyclopentyl 4-aminobutanoate Analogues
The primary rationale for designing prodrugs of GABA and its analogues is to improve their delivery to the central nervous system. researchgate.net GABA itself is a potent inhibitor of neuronal and glial uptake in vitro but lacks in vivo activity because its polarity prevents it from effectively crossing the BBB. mdpi.com Similarly, other GABA analogues like gabapentin (B195806) can suffer from poor pharmacokinetic properties, such as saturable absorption and a lack of dose proportionality. nih.govacs.org
The prodrug approach addresses these limitations by transiently masking the polar functional groups of the parent drug, such as the carboxylic acid and amino groups in GABA. researchgate.net This chemical modification, typically through esterification, increases the molecule's lipophilicity. nih.gov Increased lipophilicity is a key factor for crossing the BBB via lipid-mediated free diffusion. researchgate.net For a molecule to pass through the BBB this way, it generally needs a molecular weight of less than 400 Daltons and must form fewer than eight hydrogen bonds—properties that many polar drugs lack. researchgate.net
By converting GABA into an ester like this compound, the polar carboxyl group is masked by a lipophilic cyclopentyl moiety. This structural change is intended to enhance the molecule's ability to permeate biological membranes, leading to improved absorption and distribution into the brain. researchgate.netnih.gov The fundamental goal is to create a temporarily inactive compound that can traverse the BBB and then, once in the CNS, release the active GABA molecule to exert its therapeutic effect. mdpi.com
Ester-Based Prodrug Design for Enhanced Preclinical Delivery
Esterification is a common and effective strategy in prodrug design to increase the lipophilicity of polar drugs. mdpi.com In the case of this compound, the ester bond links the parent GABA molecule to a cyclopentyl group. This approach is part of a broader research effort into ester-based prodrugs for enhanced preclinical delivery of GABAergic compounds.
The design principle is that increasing the lipophilic character of the molecule enhances its passive diffusion across the BBB. researchgate.netnih.gov Research has shown that ester prodrugs containing larger or branched alkyl groups, such as a cyclopentyl ring, may offer better BBB penetration and potentially lower rates of non-specific hydrolysis in the periphery compared to simpler esters. researchgate.net
Preclinical research has explored various ester-based prodrugs of GABA with different alcoholic moieties to assess their pharmacological potential. For instance, novel esters of GABA with monocyclic terpenes (like l-menthol, thymol, carvacrol, and guaiacol) have been synthesized and evaluated for anticonvulsant, analgesic, and anti-inflammatory activities in preclinical models. mdpi.comresearchgate.net These studies demonstrate that the choice of the ester promoiety can significantly influence the resulting compound's activity profile. mdpi.com Some of these ester prodrugs not only act as carriers for GABA but may possess their own pharmacological activity. mdpi.comresearchgate.net
| Compound/Analogue | Preclinical Model/Assay | Key Finding | Reference(s) |
| GABA-l-menthol ester | PTZ-induced convulsion model | Exhibited a maximum anticonvulsant effect 18 hours after a single oral administration. | mdpi.com |
| GABA-thymol ester | AITC-induced paw edema | Showed greater anti-inflammatory effects than the reference drug ibuprofen. | mdpi.comresearchgate.net |
| GABA-carvacrol ester | AITC-induced hyperalgesia | Produced antinociceptive effects and attenuated acute pain more effectively than benzocaine (B179285) after topical application. | mdpi.comresearchgate.net |
| GABA-guaiacol ester | PTZ-induced convulsion model | Demonstrated prolonged antiseizure action 24 hours after oral administration. | mdpi.comresearchgate.net |
| XP13512 (Gabapentin enacarbil) | In vivo preclinical studies | Dramatically increased the systemic bioavailability of gabapentin after oral administration. | nih.gov |
This table is interactive. You can sort and filter the data by clicking on the column headers.
Enzyme-Activated Prodrug Systems
An essential feature of a successful prodrug is its efficient and predictable conversion into the active parent drug at the desired site of action. researchgate.netmdpi.com For ester-based prodrugs like this compound, this activation is primarily mediated by enzymes. nih.gov The human body contains a wide variety of hydrolytic enzymes that can cleave the ester bond, releasing the parent drug and the promoiety. nih.govnih.gov
The key enzymes involved in the bioconversion of ester-based prodrugs include:
Carboxylesterases (CES)
Butyrylcholinesterase (BChE)
Acetylcholinesterase (AChE)
Paraoxonase
These enzymes are widely distributed throughout the body, including in the plasma, liver, and brain. researchgate.netnih.gov The strategy of enzyme-activated prodrug therapy relies on designing a compound that is stable in the general circulation but is a good substrate for enzymes located within the target tissue. mdpi.com In the context of CNS-targeted prodrugs, the ideal scenario is for the molecule to resist hydrolysis in the plasma, cross the BBB intact, and then be rapidly cleaved by esterases within the brain to release GABA. mdpi.comnih.gov
However, achieving this selectivity is a significant challenge. The ubiquitous nature of many esterases means that a substantial portion of the prodrug may be hydrolyzed prematurely in the plasma or other peripheral tissues before it can reach the CNS. mdpi.comnih.gov This premature activation can reduce the amount of drug reaching the brain and potentially lead to off-target effects. researchgate.net
| Enzyme Class | Role in Prodrug Activation | Common Location(s) | Reference(s) |
| Esterases | Hydrolyze ester bonds to release the parent drug. This is the primary mechanism for activating compounds like this compound. | Plasma, Liver, Brain, Gastrointestinal Tract | nih.govnih.govnih.gov |
| Oxidoreductases | Activate certain prodrugs through oxidation-reduction reactions, such as the conversion of a precursor to 17β-estradiol in the brain. | Brain, Liver | nih.gov |
| Aminopeptidases | Cleave amide bonds in amide-based prodrugs, with some showing brain-selective activity. | Brain | nih.gov |
| Phosphatases | Hydrolyze phosphate (B84403) ester prodrugs, often used to increase water solubility. | Liver, Intestines | nih.gov |
This table is interactive. You can sort and filter the data by clicking on the column headers.
Targeted Release Mechanisms in Preclinical Models
The targeted release of GABA from a prodrug like this compound in preclinical models is based on a sequential process of absorption, distribution, and site-specific activation. The intended mechanism is designed to leverage the prodrug's enhanced physicochemical properties for CNS delivery. researchgate.net
The process in a preclinical setting is as follows:
Administration and Absorption : Following administration, the lipophilic prodrug is absorbed into the systemic circulation. For oral prodrugs, a key challenge is avoiding extensive hydrolysis in the gastrointestinal tract or during first-pass metabolism in the liver. nih.govnih.gov
Distribution and BBB Penetration : The intact, lipophilic prodrug circulates through the bloodstream. Its increased lipid solubility allows it to partition into lipid-rich environments and, most importantly, to diffuse across the endothelial cells of the blood-brain barrier. researchgate.net
Activation in the CNS : Once inside the brain, the prodrug encounters CNS-resident enzymes, such as carboxylesterases. mdpi.comnih.gov These enzymes hydrolyze the ester bond, cleaving the cyclopentyl promoiety from the GABA molecule.
Release of Active Drug : This enzymatic cleavage releases the active, polar GABA at the target site within the brain. The now-liberated GABA can interact with its receptors to produce an inhibitory neurotransmitter effect. The promoiety should ideally be non-toxic and rapidly cleared from the body. researchgate.net
A significant challenge in this model is achieving a high brain-to-plasma concentration ratio of the active drug. mdpi.com The non-specific nature of esterase enzymes often limits the selectivity of this release mechanism, as hydrolysis can occur both peripherally and centrally. mdpi.comnih.gov Therefore, preclinical research focuses on designing ester linkages that are more stable in plasma while remaining susceptible to cleavage by enzymes that are more abundant or active within the brain. mdpi.com
Advanced Analytical Method Development and Characterization
Chromatographic Techniques for Separation and Quantification
Chromatography is the cornerstone for isolating Cyclopentyl 4-aminobutanoate from complex mixtures, such as reaction media or biological matrices. The choice between liquid and gas chromatography hinges on the compound's physicochemical properties and the analytical goals.
High-Performance Liquid Chromatography (HPLC) Methodologies
High-Performance Liquid Chromatography (HPLC) is a highly suitable technique for the analysis of this compound, given its polarity and non-volatile nature. nih.gov
Separation Mode and Stationary Phase: Reversed-phase HPLC (RP-HPLC) is the most common mode for this type of analysis. A C18 column is a standard choice, offering effective retention and separation based on hydrophobicity. For analytes like this compound, which are structurally similar to GABA analogs, hydrophilic interaction liquid chromatography (HILIC) can also be an effective alternative, particularly for achieving retention of polar compounds that are unretained in reversed-phase mode. oup.comhelixchrom.com
Mobile Phase: A typical mobile phase consists of a gradient mixture of an aqueous solvent and an organic modifier. For instance, a gradient of water with 0.1% formic acid (Solvent A) and acetonitrile (B52724) with 0.1% formic acid (Solvent B) is commonly used. researchgate.netmdpi.com The acidic modifier helps to protonate the primary amine, ensuring sharp, symmetrical peak shapes and enhancing retention.
Detection: While the compound lacks a strong UV chromophore, UV detection at low wavelengths (~210 nm) is possible. For higher sensitivity and selectivity, an Evaporative Light Scattering Detector (ELSD) or, more powerfully, a mass spectrometer (MS) is preferred. nih.gov For analyses requiring high sensitivity without MS, pre-column derivatization with a fluorogenic agent like o-phthaldialdehyde (OPA) or dansyl chloride can be employed, allowing for highly sensitive fluorescence detection. nih.govresearchgate.net
Table 1: Representative HPLC Method Parameters for this compound Analysis
| Parameter | Condition | Rationale |
|---|---|---|
| Instrument | HPLC or UHPLC System | Standard for routine analysis and method development. |
| Column | C18, 2.1 x 100 mm, 2.6 µm | Provides good retention and resolution for moderately polar compounds. |
| Mobile Phase A | Water + 0.1% Formic Acid | Acid modifier improves peak shape and ionization for MS detection. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Common organic solvent for reversed-phase chromatography. |
| Gradient | 5% B to 95% B over 10 minutes | Ensures elution of the target analyte and separation from impurities. |
| Flow Rate | 0.4 mL/min | Typical for analytical scale columns. |
| Column Temp. | 40 °C | Improves peak symmetry and reduces viscosity. |
| Injection Vol. | 5 µL | Standard volume for analytical HPLC. |
| Detector | Mass Spectrometer (MS) or ELSD | Provides universal detection or high sensitivity/specificity (MS). |
Gas Chromatography (GC) Applications
Direct analysis of this compound by Gas Chromatography (GC) is generally not feasible. The presence of the primary amino group and the carboxylate ester makes the molecule polar, non-volatile, and thermally labile, preventing it from passing through the GC column without decomposition. nist.govnih.gov
Derivatization: To overcome these limitations, chemical derivatization is mandatory. nist.govdntb.gov.ua This process converts the polar functional groups into more volatile and thermally stable moieties. A common two-step approach involves:
Esterification: The carboxyl group (if it were a free acid) would be esterified. Since the target is already an ester, this step is not for the primary structure but is part of many standard amino acid derivatization protocols.
Acylation: The primary amine is targeted. Reagents like pentafluoropropionic anhydride (B1165640) (PFPA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are used to acylate the amino group. nih.govmdpi.com This reaction replaces the active hydrogen, reduces polarity, and increases volatility.
GC-MS Analysis: Following derivatization, the resulting product can be analyzed by GC coupled with a Mass Spectrometer (GC-MS). Separation is typically achieved on a low- to mid-polarity capillary column, such as a 5% phenyl-methylpolysiloxane phase. The mass spectrometer provides definitive identification based on the characteristic fragmentation pattern of the derivative. mdpi.com
Table 2: Typical GC Derivatization and Analysis Protocol
| Step | Procedure | Purpose |
|---|---|---|
| 1. Derivatization | Reaction with PFPA in ethyl acetate (B1210297) (65°C for 30 min). | To acylate the primary amine, increasing volatility and thermal stability. mdpi.com |
| 2. Extraction | Extract derivative into a GC-compatible solvent like toluene. | To isolate the derivatized analyte for injection. nih.gov |
| 3. GC Separation | Inject onto a DB-5ms column (30m x 0.25mm). | Separation of the derivative from other components. |
| 4. Detection | Mass Spectrometry (Electron Ionization) | Identification based on fragmentation pattern and retention time. |
Chiral Chromatography for Enantiomeric Purity Assessment
If this compound is synthesized using chiral starting materials or via an asymmetric synthesis, it may exist as a mixture of enantiomers. Assessing the enantiomeric purity is critical, and this is achieved using chiral chromatography. yakhak.org
Methodology: Chiral High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose. yakhak.org The separation relies on a Chiral Stationary Phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) phenylcarbamates (e.g., Chiralpak® or Chiralcel® series), are widely used and have proven effective for separating enantiomers of amino acid esters and related chiral amines. yakhak.orgresearchgate.netnih.gov
The analysis is typically performed in normal-phase mode, using mobile phases like hexane/2-propanol mixtures. nih.gov Derivatization of the amino group with a chromophore- or fluorophore-containing reagent can enhance detection sensitivity. yakhak.orgresearchgate.net
Table 3: Potential Chiral HPLC Method Parameters
| Parameter | Condition | Rationale |
|---|---|---|
| Column | Chiralpak® IA or Chiralcel® OD-H | Polysaccharide-based CSPs are effective for resolving amino acid ester enantiomers. yakhak.orgnih.gov |
| Mobile Phase | Hexane / 2-Propanol (e.g., 90:10 v/v) | Common mobile phase for normal-phase chiral separations. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |
| Detection | UV at 254 nm (if derivatized) or 220 nm | Wavelength depends on the presence of a suitable chromophore. |
| Temperature | 25 °C | Temperature can influence chiral recognition and resolution. |
Mass Spectrometry (MS) for Structural Elucidation and Quantification
Mass spectrometry is an indispensable tool for the analysis of this compound, providing definitive structural information and enabling highly sensitive quantification. It is most powerfully used in conjunction with a chromatographic inlet (LC-MS or GC-MS). nih.govnih.gov
LC-MS/MS for Metabolite Identification and Quantitation
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying low levels of compounds like this compound in complex biological matrices such as plasma or urine. researchgate.netcolab.wsakjournals.com
Process: The method involves separation by HPLC followed by detection with a tandem mass spectrometer (e.g., a triple quadrupole). In the MS, the analyte is ionized, typically using Electrospray Ionization (ESI) in positive mode, which protonates the basic amino group to form the precursor ion [M+H]⁺. This precursor ion is then isolated, fragmented in a collision cell, and specific product ions are monitored.
Quantification: This process, known as Multiple Reaction Monitoring (MRM), is highly selective and sensitive. By monitoring a specific precursor-to-product ion transition, the instrument can quantify the analyte with minimal interference from the matrix. mdpi.comakjournals.com For this compound (C₉H₁₇NO₂; MW = 171.24), the protonated molecule [M+H]⁺ would have an m/z of 172.1. A plausible fragmentation would be the neutral loss of cyclopentanol (B49286) (C₅H₁₀O; MW = 86.13) to yield a characteristic product ion.
Table 4: Proposed LC-MS/MS Parameters for Quantification
| Parameter | Setting | Purpose |
|---|---|---|
| Ionization Mode | ESI Positive | Efficiently ionizes the basic primary amine. |
| Precursor Ion (Q1) | m/z 172.1 | Selects the protonated molecular ion of the analyte. |
| Product Ion (Q3) | e.g., m/z 86.1 | A specific fragment ion monitored for quantification (hypothetical). |
| Collision Energy | Optimized (e.g., 15-25 eV) | Provides optimal fragmentation of the precursor ion. |
| Dwell Time | 100 ms | Ensures sufficient data points across the chromatographic peak. |
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS), using analyzers like Time-of-Flight (TOF) or Orbitrap, provides highly accurate mass measurements. This capability is crucial for confirming the elemental composition of this compound and for identifying unknown metabolites. mdpi.comwhiterose.ac.uk
Structural Confirmation: HRMS can measure the mass of an ion with high precision (typically to within 5 ppm), which allows for the unambiguous determination of its elemental formula. This helps to distinguish the target compound from other molecules that may have the same nominal mass but a different elemental composition.
Metabolite Identification: In metabolic studies, HRMS can identify potential metabolites by searching for predicted mass shifts corresponding to common biotransformations (e.g., hydroxylation, demethylation, glucuronidation) relative to the parent drug.
Table 5: HRMS Data for this compound
| Ion Species | Elemental Formula | Calculated Exact Mass (m/z) |
|---|---|---|
| [M+H]⁺ | C₉H₁₈NO₂⁺ | 172.1332 |
| [M+Na]⁺ | C₉H₁₇NNaO₂⁺ | 194.1151 |
Method Validation for Research Applications (Accuracy, Precision, Specificity, Linearity, Limits)
For the use of this compound in quantitative research applications, it is essential to develop and validate an analytical method. This validation ensures that the method is suitable for its intended purpose and provides reliable results. ich.orgeuropa.eu The key validation parameters, as outlined by the International Council for Harmonisation (ICH), are discussed below. ich.org
Accuracy: Accuracy refers to the closeness of the measured value to the true value. It is typically assessed by determining the recovery of a known amount of the analyte spiked into a sample matrix. For this compound, this would involve adding known quantities of a pure reference standard to a placebo or sample matrix and analyzing the samples. The results are expressed as the percentage of the analyte recovered. ich.org
Precision: Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). Precision is evaluated at three levels:
Repeatability: The precision obtained under the same operating conditions over a short interval of time.
Intermediate Precision: The precision within the same laboratory but on different days, with different analysts, or with different equipment.
Reproducibility: The precision between different laboratories. ich.org
Specificity: Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. For this compound, this would be demonstrated by showing that the method can distinguish it from its starting materials, potential by-products of the synthesis, and any excipients if formulated. This is often achieved using a chromatographic method like HPLC, where the analyte peak is well-resolved from other peaks.
Linearity: Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. To establish the linearity for an assay of this compound, a series of solutions of the compound at different concentrations would be prepared and analyzed. The response (e.g., peak area in chromatography) is then plotted against the concentration, and a linear regression analysis is performed. The correlation coefficient (r), y-intercept, and slope of the regression line are reported. europa.eu
Limits:
Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
These limits are crucial for the analysis of impurities or for studies involving low concentrations of the compound. They can be determined based on the signal-to-noise ratio of the analytical response or from the standard deviation of the response and the slope of the calibration curve.
A typical validation summary for a hypothetical HPLC method for this compound might look like the following interactive table.
Interactive Data Table: Hypothetical HPLC Method Validation Parameters for this compound
| Validation Parameter | Acceptance Criteria | Hypothetical Result |
| Accuracy | 98.0% - 102.0% Recovery | 99.5% |
| Precision (RSD) | ||
| - Repeatability | ≤ 2.0% | 0.8% |
| - Intermediate Precision | ≤ 2.0% | 1.2% |
| Specificity | No interference at the retention time of the analyte peak | Passed |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Range | e.g., 50% - 150% of the target concentration | 10 - 150 µg/mL |
| LOD | Signal-to-Noise ≥ 3 | 0.1 µg/mL |
| LOQ | Signal-to-Noise ≥ 10 | 0.3 µg/mL |
The development and validation of such robust analytical methods are fundamental for the reliable application of this compound in any research setting, ensuring the integrity and reproducibility of the obtained data.
Computational Chemistry and Molecular Modeling Studies
Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity
Quantum mechanical calculations are employed to understand the electronic properties of Cyclopentyl 4-aminobutanoate at the atomic level. These calculations solve the Schrödinger equation for the molecule, providing detailed information about its electron distribution and reactivity.
Methods such as Density Functional Theory (DFT) are commonly used to optimize the molecular geometry and calculate various electronic descriptors. These descriptors help in understanding the molecule's stability, reactivity, and potential interaction points.
Key Electronic Properties Investigated by QM Calculations:
HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for determining a molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability.
Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution on the molecule's surface, highlighting electrophilic and nucleophilic regions. This is valuable for predicting non-covalent interactions with other molecules.
Atomic Charges: Calculating the partial charges on each atom helps in understanding the molecule's polarity and its potential for electrostatic interactions.
Table 1: Hypothetical Quantum Mechanical Properties of this compound
| Property | Value | Significance |
|---|---|---|
| HOMO Energy | -0.25 eV | Relates to the ability to donate electrons. |
| LUMO Energy | 0.08 eV | Relates to the ability to accept electrons. |
| HOMO-LUMO Gap | 0.33 eV | Indicates chemical reactivity and stability. |
Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations
While QM methods are highly accurate, they are computationally expensive. Molecular mechanics (MM) and molecular dynamics (MD) simulations offer a computationally efficient way to study the dynamic behavior of larger systems, including the interaction of this compound with biological macromolecules. nih.gov
Conformational Sampling and Energy Minimization
This compound is a flexible molecule with multiple rotatable bonds. Conformational sampling techniques are used to explore the different possible three-dimensional arrangements (conformers) of the molecule. Energy minimization is then performed to identify the most stable, low-energy conformers. This is crucial for understanding which shapes the molecule is likely to adopt in a biological environment.
Ligand-Protein Docking and Scoring
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor. mdpi.com In the context of this compound, which is an analogue of GABA, docking studies could be performed against GABA receptors or transporters to predict its binding mode and affinity. nih.govmdpi.com The process involves placing the ligand in the binding site of the protein and evaluating the interaction energy using a scoring function. nih.gov
Table 2: Hypothetical Docking Scores of this compound with a GABA Receptor
| Docking Program | Scoring Function | Predicted Binding Affinity (kcal/mol) |
|---|---|---|
| AutoDock Vina | Vina Score | -7.5 |
| Glide | GlideScore | -8.2 |
Binding Free Energy Calculations
To obtain a more accurate prediction of binding affinity, binding free energy calculations are performed. mdpi.com Methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are used to calculate the free energy of binding from MD simulation trajectories. researchgate.net These methods provide a more rigorous estimation of the binding affinity compared to docking scores alone. researchgate.net
In Silico ADME Prediction (Absorption, Distribution, Metabolism, Excretion - excluding human data)
In silico ADME prediction is a critical step in early-stage drug discovery to assess the pharmacokinetic properties of a compound. nih.govresearchgate.net Various computational models are used to predict properties like solubility, permeability, and metabolic stability. researchgate.netnih.gov
Key Predicted ADME Properties:
Lipophilicity (logP): This parameter indicates the molecule's solubility in lipids versus water and influences its ability to cross biological membranes.
Aqueous Solubility (logS): Predicts how well the compound dissolves in water, which is important for its absorption and distribution.
Blood-Brain Barrier (BBB) Permeability: For a GABA analogue, the ability to cross the BBB is a key consideration for its potential central nervous system activity. mdpi.com
CYP450 Inhibition: Predicts the potential for the compound to inhibit major metabolic enzymes, which can lead to drug-drug interactions.
Table 3: Hypothetical In Silico ADME Properties of this compound
| Property | Predicted Value | Interpretation |
|---|---|---|
| logP | 1.8 | Optimal for membrane permeability. |
| logS | -2.5 | Moderately soluble in water. |
| BBB Permeability | High | Likely to cross the blood-brain barrier. |
| CYP2D6 Inhibition | No | Low potential for drug-drug interactions via this enzyme. |
De Novo Drug Design and Virtual Screening for Analogues
De novo drug design involves the computational creation of novel molecular structures with desired properties. nih.gov Virtual screening is a technique used to search large libraries of compounds to identify those that are most likely to bind to a specific biological target. mdpi.comnih.gov
For this compound, these techniques can be used to design and identify analogues with potentially improved affinity, selectivity, or pharmacokinetic properties. nih.gov By modifying the cyclopentyl group or the aminobutanoate backbone, new compounds can be virtually generated and evaluated using the computational methods described above.
Machine Learning and Artificial Intelligence Applications in Compound Design
Machine learning models, a subset of AI, are trained on existing data to recognize intricate patterns and relationships between a compound's structure and its biological activity or physicochemical properties. ispe.org In the context of designing analogues of this compound, which are structurally related to γ-aminobutyric acid (GABA), ML can be instrumental in navigating the extensive chemical space to identify promising candidates. mdpi.com
A significant application of machine learning in this area is the development of Quantitative Structure-Activity Relationship (QSAR) models. These models mathematically correlate the structural features of molecules with their biological activities. For GABA analogues, QSAR studies can elucidate the key molecular descriptors that influence their interaction with targets like the GABA receptors or transporters. nih.gov For instance, a hypothetical QSAR study on a series of this compound derivatives might reveal the importance of the cyclopentyl ring's conformation and the electronic properties of substituents on its affinity for a specific GABA receptor subtype.
Predictive Modeling for Physicochemical and Pharmacokinetic Properties
Machine learning algorithms, such as random forests and deep neural networks, are adept at predicting various properties crucial for drug development, including absorption, distribution, metabolism, excretion, and toxicity (ADMET). nih.gov For a compound like this compound, these models can forecast its likely oral bioavailability, blood-brain barrier permeability, and metabolic stability, thereby guiding the design of analogues with improved pharmacokinetic profiles.
Table 1: Hypothetical Machine Learning Model Predictions for this compound Analogues
| Compound ID | Modification | Predicted BBB Permeability (logBB) | Predicted Oral Bioavailability (%) | Predicted Metabolic Stability (t½ in mins) |
|---|---|---|---|---|
| CPA-001 | Parent Compound | -0.5 | 45 | 60 |
| CPA-002 | Fluoro-substitution on cyclopentyl ring | -0.3 | 55 | 75 |
| CPA-003 | Methyl-substitution on cyclopentyl ring | -0.6 | 40 | 50 |
This table is generated for illustrative purposes to demonstrate the potential application of machine learning in predicting the properties of this compound analogues.
De Novo Design of Novel Analogues
Generative AI models represent a cutting-edge approach in compound design. These models can learn the underlying patterns from a dataset of known active molecules to generate novel chemical structures that are likely to possess similar or improved biological activity. nih.gov In the case of this compound, a generative model could be trained on a library of known GABA analogues to propose new molecules with unique cyclopentyl ester modifications, potentially leading to the discovery of compounds with enhanced potency or selectivity.
The general workflow for applying machine learning in the design of this compound analogues would typically involve:
Data Curation: Assembling a comprehensive dataset of GABA analogues with their experimentally determined biological activities and properties.
Feature Engineering: Translating the chemical structures into numerical descriptors that can be understood by machine learning algorithms.
Model Training and Validation: Selecting an appropriate machine learning algorithm and training it on the curated dataset, followed by rigorous validation to assess its predictive power.
Virtual Screening and Lead Identification: Utilizing the validated model to screen large virtual libraries of compounds or to guide the de novo design of new molecules.
Experimental Validation: Synthesizing and testing the most promising candidates identified by the machine learning models to confirm their activity.
By leveraging the predictive and generative capabilities of machine learning and artificial intelligence, researchers can significantly accelerate the discovery and optimization of novel compounds like this compound, ultimately leading to the development of more effective therapeutic agents. vivabiotech.com
Future Directions and Emerging Research Avenues
Exploration of Novel Biological Targets for Cyclopentyl 4-aminobutanoate Analogues
The primary molecular targets for GABAergic compounds are the GABA receptors (GABA-A, GABA-B) and GABA transporters (GATs). tandfonline.com Future research will likely focus on designing analogues of this compound to achieve greater selectivity and explore novel or secondary biological targets. By modifying the cyclopentyl ring or the butanoate backbone, new compounds could be synthesized to probe the structural and functional nuances of GABAergic systems. mdpi.com
A series of cyclopentane (B165970) GABA analogues has already been studied, revealing that subtle structural changes can impart high specificity for either GABA receptors or GABA uptake sites. nih.gov For instance, specific stereoisomers of 4-aminocyclopent-1-ene-carboxylic acid show a marked preference for GABA-A receptors over GABA uptake sites, and vice-versa. nih.gov This suggests that future analogues of this compound could be designed to selectively target GAT subtypes (GAT-1, GAT-2, GAT-3, and BGT-1), which remains a significant challenge in pharmacology. tandfonline.com
Furthermore, research could extend to secondary targets like 4-aminobutyrate aminotransferase (GABA-T), the enzyme responsible for GABA degradation. wikipedia.org Developing analogues that inhibit GABA-T could increase synaptic GABA concentrations, a strategy used to manage certain neurological disorders. wikipedia.orgresearchgate.net Investigations into conformationally restricted analogues, such as those incorporating the cyclopentyl moiety, have yielded potent inhibitors of GABA-T, indicating a promising direction for future drug design based on the this compound scaffold. researchgate.net
Integration of Omics Technologies in Preclinical Research
The preclinical evaluation of this compound and its future analogues can be profoundly enhanced by the integration of "omics" technologies, such as proteomics and metabolomics. researchgate.net These high-throughput methods provide a global view of molecular changes within biological systems, offering insights into a compound's mechanism of action, off-target effects, and potential biomarkers of activity. mdpi.com
Multi-omics analysis has been successfully applied to study GABAergic dysfunction in conditions like traumatic brain injury, revealing complex changes in neuroactive ligand-receptor interaction pathways. nih.gov A similar approach for this compound could involve:
Proteomics : Utilizing techniques like mass spectrometry to analyze changes in the expression of GABA receptors, transporters, and related proteins in response to the compound. arxiv.orgacs.org This can help identify not only the intended targets but also uncover unexpected protein interactions and downstream signaling cascades. acs.org
Metabolomics : Employing methods such as GC-MS to profile the metabolic fingerprint of cells or tissues. acs.org This can reveal how the compound alters metabolic pathways, for example, by tracking changes in the levels of GABA, glutamate, and succinate (B1194679) semialdehyde. nih.gov This approach can provide a dynamic picture of the compound's functional impact on neural metabolism.
These omics-based strategies, which are increasingly used in glioblastoma and anesthesia research, can accelerate the discovery process by identifying efficacy and toxicity markers early in preclinical development. mdpi.comarxiv.org
Advanced Materials and Nanotechnology for Research Applications (e.g., in vitro assay platforms)
The study of neurotransmitters and their analogues is being revolutionized by advances in materials science and nanotechnology. ipme.rumdpi.com Future research on this compound will benefit from the development of novel in vitro assay platforms that offer higher sensitivity, real-time analysis, and greater physiological relevance. mdpi.com
Emerging platforms for neurotransmitter analysis include:
Nanomaterial-Based Biosensors : Electrochemical sensors built with gold nanoparticles, graphene, or conductive polymers can detect neurotransmitters with high sensitivity and selectivity. ipme.rumdpi.comresearchgate.net Such platforms could be adapted to create sophisticated in vitro assays to measure the binding kinetics and functional activity of this compound at its receptors in real-time. researchgate.net
Organ-on-a-Chip Systems : These microfluidic devices, which contain cultured neurons, can simulate the microenvironment of the brain. mdpi.comresearchgate.net They allow for the study of neurotransmitter dynamics in a controlled setting that is more accessible and less complex than animal models. mdpi.comnih.gov
Magnetogenetics : A cutting-edge technology known as Nano-MIND uses magnetic fields and magnetized nanoparticles to remotely control specific brain circuits, including the activation of GABA receptors. ibs.re.kreurekalert.org While still in the research phase, this technology represents a future tool that could be used to study the precise effects of GABAergic compounds in living tissue with unparalleled specificity. ibs.re.kreurekalert.org
These advanced platforms promise to provide deeper insights into the pharmacological profile of this compound and its analogues. researchgate.netresearchgate.net
Application of this compound as a Synthetic Intermediate in Complex Molecule Construction
Beyond its direct biological activity, this compound can be viewed as a valuable synthetic building block for constructing more complex molecules. The synthesis of GABA esters often requires multiple steps, including the protection of the amine group, making the parent compound a useful intermediate. nih.govduke.edu
Future synthetic applications could include:
Scaffold for Drug Conjugates : The compound could serve as a linker or scaffold to create dual-function molecules. For example, it could be attached to another pharmacophore to target a secondary receptor or to improve the drug-like properties of a different parent molecule.
Pro-Prodrug Strategies : The cyclopentyl ester itself could be part of a sophisticated prodrug strategy. Research into ethyl ester prodrugs has shown this to be a viable approach for improving the cellular activity of compounds that are otherwise poorly permeable. acs.org
Component in Complex Natural Product Synthesis : Cyclopentane rings are common motifs in various natural products. The chemical structure of this compound, containing both a cyclic alkyl group and a functionalized amino acid chain, makes it a potential starting material or intermediate in the total synthesis of more intricate bioactive compounds. google.com The use of cyclopentyl groups in the synthesis of selective receptor agonists has been demonstrated, highlighting the utility of this moiety in medicinal chemistry. nih.gov
Methodological Innovations in this compound Research (e.g., Microfluidics for Synthesis/Assays)
Methodological innovations, particularly in microfluidics, are set to accelerate the pace of research on compounds like this compound. Microfluidic systems offer precise control over reaction conditions, reduce reagent consumption, and enable high-throughput screening. nih.govnih.gov
Future research could leverage microfluidics for:
Automated Synthesis and Optimization : Microfluidic reactors can be used to rapidly synthesize a library of this compound analogues. The precise control over temperature, mixing, and reaction time allows for the efficient optimization of synthetic protocols.
High-Throughput Screening Assays : Microfluidic platforms are ideal for conducting high-throughput biological assays. microfluidics-innovation-center.com These systems can be used to culture cells on-chip and test the effects of numerous analogues on neurotransmitter uptake or receptor binding simultaneously, providing a wealth of data from minimal sample quantities. microfluidics-innovation-center.comeuropa.eu
Integrated Analysis Systems : Advanced microfluidic devices can integrate synthesis, purification, and biological analysis into a single, continuous workflow. For example, a system could couple a micro-reactor for synthesis with microchip electrophoresis for analysis, enabling faster characterization of novel compounds. nih.gov These "lab-on-a-chip" technologies are becoming enabling tools for investigating cell-to-cell signaling and identifying key molecules involved in both healthy and diseased states. nih.govnih.gov
Q & A
Q. What are the recommended safety protocols for handling Cyclopentyl 4-aminobutanoate in laboratory settings?
- Methodological Answer : this compound requires strict safety measures due to hazards such as skin corrosion (H314), respiratory irritation (H335), and environmental toxicity (H410). Key protocols include:
- PPE : Wear nitrile gloves, lab coats, and safety goggles (P280, P283) .
- Ventilation : Use fume hoods or ensure adequate airflow (P271) to avoid inhalation of vapors .
- Storage : Keep in a dry, cool, and ventilated area (P403, P410) and avoid exposure to heat or open flames (P210) .
- Spill Management : Absorb spills with inert materials and dispose of as hazardous waste (P390, P501) .
Q. How can this compound be synthesized and purified for experimental use?
- Methodological Answer : Synthesis typically involves esterification of 4-aminobutanoic acid with cyclopentanol under acidic catalysis. Key steps include:
- Reagent Selection : Use anhydrous conditions to avoid side reactions (e.g., hydrolysis) .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol.
- Characterization : Validate purity via HPLC (>95% purity threshold) and confirm structure using -NMR (e.g., cyclopentyl proton signals at δ 1.5–2.0 ppm) .
Q. What analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity .
- Spectroscopy :
- -NMR for ester linkage confirmation (cyclopentyl group) and amine proton integration.
- FT-IR for carbonyl (C=O) stretch at ~1740 cm and amine (N-H) bands .
- Mass Spectrometry : ESI-MS to verify molecular ion peaks (e.g., [M+H] at m/z 172.1) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported stability data for this compound under varying pH conditions?
- Methodological Answer : Discrepancies in stability studies may arise from differences in experimental design. To address this:
- Controlled Replicates : Conduct parallel stability tests at pH 2–12 using standardized buffers (e.g., phosphate, citrate) .
- Degradation Analysis : Monitor hydrolytic byproducts (e.g., 4-aminobutanoic acid) via LC-MS and quantify using calibration curves.
- Statistical Validation : Apply ANOVA to compare degradation rates across pH levels and identify outliers .
Q. What experimental strategies are effective for studying the metabolic pathways of this compound in in vitro models?
- Methodological Answer :
- Cell Culture Models : Use hepatocyte suspensions (e.g., HepG2 cells) to simulate hepatic metabolism .
- Isotope Labeling : Synthesize -labeled analogs to trace metabolic intermediates via LC-MS/MS.
- Enzyme Inhibition : Co-incubate with cytochrome P450 inhibitors (e.g., ketoconazole) to identify primary metabolic enzymes .
Q. How can computational modeling improve the design of this compound derivatives with enhanced bioactivity?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to predict binding affinities for target receptors (e.g., GABA receptors) .
- QSAR Analysis : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond donors .
- In Silico Toxicity Screening**: Apply tools like ProTox-II to prioritize low-toxicity candidates for synthesis .
Q. What strategies mitigate bias in dose-response studies of this compound in animal models?
- Methodological Answer :
- Blinded Protocols : Randomize treatment groups and ensure experimenters are unaware of dose assignments .
- Power Analysis : Predefine sample sizes using pilot data to ensure statistical significance (α = 0.05, β = 0.2) .
- Negative Controls : Include vehicle-only groups to isolate compound-specific effects .
Data Management and Reproducibility
Q. How should researchers address inconsistencies in chromatographic retention times during quality control?
- Methodological Answer :
- Column Conditioning : Pre-equilibrate HPLC columns with mobile phase for ≥30 minutes to stabilize baseline .
- Internal Standards : Spike samples with a structurally similar compound (e.g., cyclopentyl propionate) to normalize retention times .
- System Suitability Tests : Validate column performance daily using reference standards .
Ethical and Environmental Considerations
Q. What disposal protocols align with environmental regulations for this compound waste?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
